molecular formula C28H22O2 B14620470 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione CAS No. 60999-93-1

2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione

Cat. No.: B14620470
CAS No.: 60999-93-1
M. Wt: 390.5 g/mol
InChI Key: YYGINSMDGINXJC-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a central propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione typically involves the Friedel-Crafts alkylation reaction. This method uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts such as zeolites or ionic liquids can also enhance the yield and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of benzophenone or benzoic acid derivatives.

    Reduction: Formation of diphenylmethanol.

    Substitution: Formation of halogenated derivatives such as bromodiphenylmethane.

Scientific Research Applications

2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and fragrances.

Mechanism of Action

The mechanism by which 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Desoxypipradrol: A compound with a similar diphenylmethyl structure, known for its stimulant properties.

    Diphenylmethane: A simpler analog with two phenyl groups attached to a methane backbone.

    Benzhydrol: A related compound with a hydroxyl group attached to the diphenylmethyl structure.

Uniqueness

2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is unique due to its specific arrangement of phenyl groups and the presence of the propane-1,3-dione backbone

Properties

CAS No.

60999-93-1

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-benzhydryl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)26(28(30)24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H

InChI Key

YYGINSMDGINXJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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